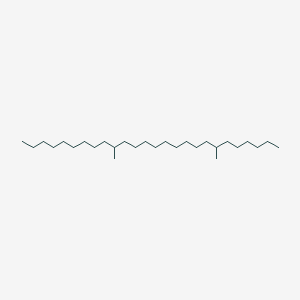
7,17-Dimethylhexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,17-Dimethylhexacosane is a hydrocarbon compound with the molecular formula C28H58. It is a type of alkane, specifically a dimethyl-substituted hexacosane. This compound is characterized by its long carbon chain and the presence of two methyl groups at the 7th and 17th positions. It is a member of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,17-Dimethylhexacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of high-pressure reactors and specialized catalysts is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7,17-Dimethylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: In substitution reactions, one atom or group of atoms in the molecule is replaced by another. Halogenation, where hydrogen atoms are replaced by halogens, is a typical example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
7,17-Dimethylhexacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,17-Dimethylhexacosane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and receptors, leading to changes in cellular signaling and metabolism.
Comparison with Similar Compounds
Hexacosane: A straight-chain alkane with the molecular formula C26H54.
3,7-Dimethylhexacosane: Another dimethyl-substituted hexacosane with methyl groups at different positions.
Comparison: 7,17-Dimethylhexacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the presence of methyl groups at the 7th and 17th positions can affect its melting point, boiling point, and solubility compared to other similar compounds.
Properties
CAS No. |
144020-92-8 |
|---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
7,17-dimethylhexacosane |
InChI |
InChI=1S/C28H58/c1-5-7-9-11-13-16-20-25-28(4)26-22-18-15-12-14-17-21-24-27(3)23-19-10-8-6-2/h27-28H,5-26H2,1-4H3 |
InChI Key |
WSDMQVPIBYEHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















